Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride structure
50971-79-4 structure
Nome do Produto:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
N.o CAS:50971-79-4
MF:C14H14N2S
MW:242.339361667633
MDL:MFCD22192242
CID:1074824
PubChem ID:24197196

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
    • 2-(phenothiazin-10-yl)ethanamine hydrochloride
    • NSC253547
    • NSC-253547
    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine
    • NSC 253547
    • DTXSID10638959
    • GF-0032
    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)
    • 50971-79-4
    • MFCD22192242
    • 2-phenothiazin-10-ylethanamine;hydrochloride
    • LAVBLPLCRGKRCC-UHFFFAOYSA-N
    • 1082712-62-6
    • SCHEMBL14697550
    • AKOS015991432
    • 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride
    • 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride
    • MDL: MFCD22192242
    • Inchi: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2
    • Chave InChI: GEQNUMNORCDKBC-UHFFFAOYSA-N
    • SMILES: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2

Propriedades Computadas

  • Massa Exacta: 278.0644474g/mol
  • Massa monoisotópica: 278.0644474g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 237
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 54.6Ų

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Apollo Scientific
OR310012-5g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
5g
£1041.00 2025-02-20
Key Organics Ltd
GF-0032-25G
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
25g
£2970.00 2025-02-09
A2B Chem LLC
AG55227-5mg
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
5mg
$214.00 2024-04-19
A2B Chem LLC
AG55227-1g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
1g
$392.00 2024-04-19
A2B Chem LLC
AG55227-5g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
5g
$1255.00 2024-04-19
Apollo Scientific
OR310012-10g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
10g
£1848.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581887-500mg
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 98%
500mg
¥1896.00 2024-05-11
Apollo Scientific
OR310012-25g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
25g
£4158.00 2025-02-20
eNovation Chemicals LLC
K04963-1g
10H-Phenothiazine-10-ethanamine HCl
50971-79-4 >95%
1g
$468 2025-02-28
eNovation Chemicals LLC
K04963-5g
10H-Phenothiazine-10-ethanamine HCl
50971-79-4 >95%
5g
$1395 2025-02-28

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 12 - 15 h, 0 °C
Referência
Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors
Johnson, Delna; Hussain, Javeena; Bhoir, Siddhant; Chandrasekaran, Vaishali; Sahrawat, Parul; et al, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  overnight, rt
Referência
Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease
Gorecki, Lukas ; Uliassi, Elisa ; Bartolini, Manuela ; Janockova, Jana; Hrabinova, Martina; et al, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 - 6 h, rt
Referência
A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential
Uliassi, Elisa ; Pena-Altamira, Luis Emiliano; Morales, Aixa V.; Massenzio, Francesca; Petralla, Sabrina; et al, ACS Chemical Neuroscience, 2019, 10(1), 279-294

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  80 - 100 °C
Referência
Synthesis of some phenothiazine derivatives
Huseynova, A. T.; Mammadova, R. E.; Maharramov, A. M.; Aliyev, I. A.; Allahverdiyev, M. A., Kimya Problemlari, 2009, (4), 688-691

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.